6-fluoro-4-cyano-2H-benzopyran
Description
Contextual Significance of the 2H-Benzopyran Scaffold in Heterocyclic Chemistry
The 2H-benzopyran, also known as 2H-chromene, is a bicyclic heterocyclic compound resulting from the fusion of a benzene (B151609) ring with a pyran ring. heteroletters.org This structural framework is not merely a synthetic curiosity but is prevalent in a vast array of natural products and biologically active molecules. thieme-connect.demdpi.com Derivatives of 2H-benzopyran are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. researchgate.netnih.govresearchgate.net
The versatility of the 2H-benzopyran scaffold lies in its chemical architecture, which allows for substitutions at various positions, thereby influencing its biological and physical properties. scialert.net This adaptability has made it a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com The inherent reactivity and stability of the benzopyran ring system also lend themselves to a variety of synthetic transformations, enabling the creation of diverse chemical libraries for drug discovery and material science applications. mdpi.comnih.gov
Rationale for Strategic Fluorine and Cyano Substituent Integration in Benzopyran Design
The introduction of fluorine and cyano groups into the 2H-benzopyran scaffold is a deliberate and strategic choice in modern medicinal chemistry and materials science, driven by the unique and predictable effects of these substituents.
Fluorine Substitution: The incorporation of fluorine into organic molecules is a widely used strategy in drug design. nih.gov Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's properties. nih.govbeilstein-journals.org The substitution of a hydrogen atom with fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions. researchgate.netmdpi.com In the context of the benzopyran ring, a fluorine atom at the 6-position can influence the electronic distribution of the entire molecule, thereby modulating its reactivity and biological activity. mdpi.com
Cyano Group Substitution: The cyano (-C≡N) group is a potent electron-withdrawing group that can significantly impact the electronic properties, polarity, and metabolic stability of a molecule. google.com Its linear geometry and ability to act as a hydrogen bond acceptor also influence molecular conformation and intermolecular interactions. In heterocyclic systems like benzopyrans, the introduction of a cyano group, particularly at the 4-position, can enhance interactions with biological targets and is a key feature in various pharmacologically active compounds. ijrar.org The cyano group can also serve as a synthetic handle, allowing for further chemical modifications. ijrar.org
The combination of both a fluorine and a cyano group on the 2H-benzopyran scaffold, as seen in 6-fluoro-4-cyano-2H-benzopyran, represents a sophisticated approach to molecular design, aiming to synergistically enhance the desirable properties of the parent ring system.
Overview of Current Research Trajectories and Academic Interest in Substituted 2H-Benzopyrans
Current research on substituted 2H-benzopyrans is vibrant and multifaceted, spanning a range of applications from medicine to materials science. Academic and industrial interest is largely fueled by the potential of these compounds as therapeutic agents. researchgate.net Research is actively pursuing the synthesis and evaluation of novel benzopyran derivatives for various medical conditions. For instance, substituted 2H-benzopyrans have been investigated for their potential as anticancer agents, anti-inflammatory drugs, and treatments for neurodegenerative diseases. researchgate.netresearchgate.netchemrxiv.org
Recent studies have focused on developing efficient and stereoselective synthetic methods to access a wide variety of substituted benzopyrans. nih.gov This includes the use of transition-metal-catalyzed reactions and multi-component reactions to build molecular complexity in a controlled manner. nih.govajgreenchem.com There is also a growing interest in the photophysical properties of benzopyran derivatives, with some compounds exhibiting photochromic behavior, making them candidates for applications in optical data storage and smart materials. nih.gov The development of drug-like libraries of 2H-benzopyrans using solid-phase parallel synthesis is another active area, aiming to accelerate the discovery of new bioactive molecules. mdpi.com The synthesis of various substituted 2H-benzopyrans continues to be an area of intense investigation, with a focus on creating novel compounds with enhanced biological activities. magtechjournal.comhilarispublisher.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features | Reference |
| This compound | C10H6FNO | 175.16 | Contains fluoro and cyano groups on a 2H-benzopyran scaffold. | N/A |
| 6-Fluoro-2H-1-benzopyran-2-ol | C9H7FO2 | 166.15 | A related benzopyran with a hydroxyl group at the 2-position. | chemsrc.com |
| 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | C9H7FO2 | 166.15 | A fluorinated chromanone, a related benzopyran derivative. | nih.gov |
| 2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile | C12H11NO | 185.22 | A benzopyran with a cyano group and dimethyl substitution. | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6FNO |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
6-fluoro-2H-chromene-4-carbonitrile |
InChI |
InChI=1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-3,5H,4H2 |
InChI Key |
SWOQMFHYCHFLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C(O1)C=CC(=C2)F)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Fluoro 4 Cyano 2h Benzopyran and Analogous Systems
Retrosynthetic Analysis and Precursor Design for Functionalized 2H-Benzopyrans
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 6-fluoro-4-cyano-2H-benzopyran, this process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. The primary challenge lies in the strategic placement of the fluoro and cyano groups, which dictates the choice of starting materials and the sequence of reactions.
Positional Selectivity in the Introduction of Fluoro and Cyano Groups
The precise installation of fluoro and cyano groups at the C6 and C4 positions, respectively, of the 2H-benzopyran core is critical. The synthetic strategy must address the regioselectivity of these introductions.
Fluorine Introduction: The introduction of a fluorine atom at the C6 position can be achieved through several methods. One common approach involves starting with a commercially available fluorinated phenol, such as 4-fluorophenol (B42351). This precursor already contains the desired fluorine atom in the correct region of the aromatic ring, which will ultimately become the C6 position of the benzopyran. Subsequent reactions are then designed to build the pyran ring onto this fluorinated scaffold.
Another strategy involves the late-stage fluorination of a pre-formed benzopyran ring. This can be more challenging due to the potential for multiple reactive sites on the molecule. Electrophilic fluorinating agents, such as those derived from N-fluorobis(phenylsulfonyl)amine (NFSI), can be employed, but controlling the regioselectivity to favor the C6 position requires careful consideration of the electronic properties of the benzopyran system and the potential use of directing groups. nih.gov
Cyano Group Introduction: The cyano group at the C4 position is often introduced as part of the pyran ring formation. A common precursor for this is a malononitrile (B47326) derivative. mdpi.com For instance, a Knoevenagel condensation between a salicylaldehyde (B1680747) derivative and malononitrile can lead to the formation of a 2-iminochromene, which can be a precursor to the 4-cyano-2H-benzopyran system. mdpi.com Alternatively, a cyano-containing building block can be incorporated during a cyclization reaction. For example, a precursor bearing a cyanoacetyl group could be cyclized to form the desired product.
A key consideration in the precursor design is the compatibility of the functional groups throughout the synthetic sequence. The conditions used for introducing or manipulating one group should not adversely affect the other.
Targeted Annulation and Cyclization Reactions for the 2H-Benzopyran Core
The construction of the 2H-benzopyran core is the cornerstone of the synthesis. Various annulation and cyclization strategies have been developed to achieve this, each with its own advantages and limitations.
Electrophilic Cyclization Approaches for 2H-Benzopyran Ring Formation
Electrophilic cyclization is a powerful method for constructing the 2H-benzopyran ring. acs.orgacs.org This approach typically involves an intramolecular attack of a nucleophilic oxygen atom onto an electrophilically activated alkyne or alkene. acs.orgacs.orgnih.govnih.gov
A general strategy involves the synthesis of a substituted propargylic aryl ether. acs.orgnih.gov In the context of this compound, this precursor would be derived from a 4-fluorophenol and a propargyl alcohol derivative bearing a cyano group. The cyclization of this ether can be initiated by various electrophiles, such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr). acs.orgnih.govnih.gov These reagents activate the triple bond, facilitating the intramolecular cyclization to yield the 2H-benzopyran core with the desired substituents. acs.orgnih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. acs.orgnih.govnih.gov
| Electrophile | Typical Conditions | Advantages | Reference |
| Iodine (I₂) | Nitromethane, room temperature | Inexpensive, mild conditions | acs.orgnih.gov |
| Iodine Monochloride (ICl) | Dichloromethane, 0 °C to room temperature | Often a better electrophile for some substrates | nih.gov |
| Phenylselenyl Bromide (PhSeBr) | Nitromethane, room temperature | Provides access to vinylic selenides | acs.orgnih.gov |
Multi-Component Reactions and Domino Processes in 2H-Benzopyran Synthesis
Multi-component reactions (MCRs) and domino processes offer an efficient and atom-economical approach to the synthesis of complex molecules like 2H-benzopyrans from simple starting materials in a single step. rsc.orgresearchgate.netbeilstein-journals.org These reactions avoid the isolation of intermediates, thereby saving time, reagents, and solvents. rsc.orgresearchgate.net
A common MCR for the synthesis of 2-amino-3-cyano-4H-benzopyrans involves the one-pot reaction of a salicylaldehyde, malononitrile, and a C-H activated compound. researchgate.net For the synthesis of this compound, a 5-fluorosalicylaldehyde would be a suitable starting material. This reaction often proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. researchgate.net Isocyanide-based multicomponent reactions (I-MCRs) also provide a powerful and environmentally friendly route to benzopyran derivatives. rsc.orgresearchgate.net
Domino reactions, such as a biocatalytic domino Knoevenagel/intramolecular transesterification, have been developed for the synthesis of 2H-1-benzopyran-2-one derivatives. rsc.orgresearchgate.net While not directly yielding the target molecule, these methods highlight the potential of domino strategies in constructing the core benzopyran structure.
| Reaction Type | Key Starting Materials | Key Features | Reference |
| MCR (Domino) | Salicylaldehyde, Malononitrile, C-H activated compound | One-pot, high atom economy, often catalyst-free in water | researchgate.net |
| I-MCR | Isocyanide, other components | Environmentally friendly, no intermediate isolation | rsc.orgresearchgate.net |
| Biocatalytic Domino | Salicylaldehydes, 1,3-dicarbonyl compounds | Enzymatic catalysis, selective | rsc.orgresearchgate.net |
Transition Metal-Catalyzed Syntheses of 2H-Benzopyrans
Transition metal catalysis has become an indispensable tool in organic synthesis, offering novel pathways for the construction of heterocyclic systems. uva.es Palladium, gold, and platinum catalysts have been effectively used in the synthesis of 2H-benzopyrans. acs.orgnih.gov
Palladium-catalyzed cyclization of allylic aryl ethers is a well-established method for forming the 2H-benzopyran ring. acs.orgresearchgate.net This approach would involve the synthesis of an appropriately substituted o-allylic phenol. Another powerful palladium-catalyzed reaction is the cross-coupling of 4-trifluoromethanesulfonyloxy-2H-benzopyrans with various coupling partners, allowing for functionalization at the C4 position. acs.org
Gold and platinum catalysts are particularly effective in activating alkynes for intramolecular cyclizations of aryl propargyl ethers, leading to the formation of 2H-benzopyrans under mild conditions. acs.orgnih.gov
| Metal Catalyst | Reaction Type | Key Precursor | Reference |
| Palladium (Pd) | Cyclization of allylic aryl ethers | o-Allylic phenol | acs.orgresearchgate.net |
| Gold (Au) | Cyclization of aryl propargyl ethers | Aryl propargyl ether | acs.orgnih.gov |
| Platinum (Pt) | Cyclization of aryl propargyl ethers | Aryl propargyl ether | acs.orgnih.gov |
Green Chemistry Approaches and Sustainable Synthetic Routes
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. eurekaselect.com Green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic reactions, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov
For the synthesis of benzopyran derivatives, several green approaches have been reported. One such method involves the use of natural acids, such as those found in fruit juices, as catalysts for the Pechmann reaction to produce coumarins (2H-1-benzopyran-2-ones). arabjchem.org While this specific reaction produces a carbonyl at the 2-position, it demonstrates the potential for using benign and renewable catalysts.
Water is an ideal green solvent, and the development of synthetic methods that can be performed in aqueous media is highly desirable. researchgate.net Catalyst-free, multi-component reactions for the synthesis of 2-amino-3-cyano-4H-chromenes have been successfully carried out in water, offering a simple and environmentally friendly route to these compounds. researchgate.net
Biocatalysis, utilizing enzymes to catalyze reactions, is another cornerstone of green chemistry. rsc.orgresearchgate.net The use of proteases to catalyze the synthesis of 2H-1-benzopyran-2-one derivatives showcases the potential of enzymatic transformations in the synthesis of benzopyran systems. rsc.orgresearchgate.net
| Green Approach | Example | Advantages | Reference |
| Natural Acid Catalysis | Use of fruit juices in Pechmann reaction | Renewable catalyst, mild conditions | arabjchem.org |
| Aqueous Synthesis | Catalyst-free MCR in water | Environmentally benign solvent, simple work-up | researchgate.net |
| Biocatalysis | Protease-catalyzed synthesis of benzopyran-2-ones | High selectivity, mild conditions, renewable catalyst | rsc.orgresearchgate.net |
Strategies for Introducing Fluoro and Cyano Functionalities
The precise installation of fluoro and cyano groups onto the 2H-benzopyran framework is a critical aspect of synthesizing the target compound and its analogues. This section explores direct and indirect methods for achieving this functionalization pattern.
Direct Halogenation and Cyanation Methods
Direct introduction of a fluorine atom at the 6-position of a pre-formed 2H-benzopyran ring is challenging due to the often harsh conditions required for electrophilic fluorination and the potential for competing reactions. A more common and regioselective approach involves starting with a commercially available fluorinated precursor, such as 4-fluorophenol. The synthesis of related 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid often commences with 4-fluorophenol, which undergoes a series of reactions including esterification, rearrangement, acylation, and cyclization to construct the fluorinated benzopyran core. semanticscholar.orgmdpi.com
Direct cyanation of an unactivated 4-position of the 2H-benzopyran ring is also not a straightforward transformation. Therefore, indirect methods are typically employed. One potential strategy involves the introduction of a functional group at the 4-position that can be subsequently converted to a nitrile.
A plausible, though not directly reported, two-step approach for the introduction of a cyano group at the 4-position could involve an initial formylation reaction followed by conversion of the resulting aldehyde to a nitrile. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govjocpr.com Given that the 2H-benzopyran system is activated towards electrophilic substitution, particularly at the 4-position, a Vilsmeier-Haack reaction could potentially yield a 6-fluoro-2H-benzopyran-4-carbaldehyde intermediate. This aldehyde could then be converted to the corresponding nitrile through various established methods, such as reaction with hydroxylamine (B1172632) followed by dehydration.
Another potential indirect route for cyanation at the 4-position is the Sandmeyer reaction. researchgate.netacs.orgresearchgate.net This would necessitate the synthesis of a 4-amino-6-fluoro-2H-benzopyran precursor. The amino group can be converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. researchgate.netacs.orgresearchgate.net While the Sandmeyer reaction is a powerful tool for the introduction of various functional groups onto aromatic rings, the synthesis and stability of the requisite 4-amino-2H-benzopyran intermediate would be a critical consideration.
Cross-Coupling Reactions for Aryl and Heteroaryl Incorporationnih.govmdpi.com
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govjocpr.com In the context of synthesizing analogues of this compound, these reactions are particularly valuable for introducing aryl and heteroaryl substituents at the 4-position of the benzopyran ring.
A key strategy involves the synthesis of a 4-halo-6-fluoro-2H-benzopyran intermediate, which can then serve as an electrophilic partner in various cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent (such as a boronic acid or ester) with an organohalide, is a widely used and robust method for this purpose. wikipedia.orgorganic-chemistry.orgharvard.edulibretexts.org
For instance, a 4-bromo-6-fluoro-2H-benzopyran could be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to generate a library of 4-aryl- and 4-heteroaryl-6-fluoro-2H-benzopyrans. The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org
Research on the Suzuki-Miyaura cross-coupling of 4-halo coumarins (a class of benzopyranones) has demonstrated the feasibility of this approach on a related scaffold. researchgate.net These studies show that 4-bromo and even in situ generated 4-tosyloxy coumarins can be effectively coupled with various aryl boronic acids using a palladium catalyst. researchgate.net This precedent suggests that a similar strategy would be applicable to the 4-halo-2H-benzopyran system for the synthesis of diverse analogues.
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for 4-Halo Coumarins researchgate.net
| Entry | Halide/Leaving Group | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo | Phenylboronic acid | [Pd(PPh₃)₂(saccharinate)₂] (5.0) | K₂CO₃ | Toluene/H₂O | 70 | 92 |
| 2 | 4-Bromo | 4-Methoxyphenylboronic acid | [Pd(PPh₃)₂(saccharinate)₂] (5.0) | K₂CO₃ | Toluene/H₂O | 70 | 90 |
| 3 | 4-Bromo | 3-Chlorophenylboronic acid | [Pd(PPh₃)₂(saccharinate)₂] (5.0) | K₂CO₃ | Toluene/H₂O | 70 | 85 |
| 4 | 4-OTs (in situ) | Phenylboronic acid | [Pd(PPh₃)₂(saccharinate)₂] (5.0) | K₂CO₃ | Toluene/H₂O | 70 | 88 |
This table is illustrative and based on data for coumarin (B35378) substrates, which are structurally related to 2H-benzopyrans.
Solid-Phase Parallel Synthesis for 2H-Benzopyran Library Generationmdpi.com
Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of large libraries of small molecules for drug discovery and other applications. mdpi.comnih.gov This approach involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions in a parallel format. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.
The synthesis of 2H-benzopyran libraries on solid phase has been successfully demonstrated, allowing for the creation of diverse collections of substituted benzopyran derivatives. semanticscholar.orgmdpi.comnih.gov A general strategy involves the immobilization of a suitable precursor onto a resin, followed by the construction of the benzopyran ring and subsequent functionalization.
For example, a chromanone precursor can be attached to a solid support. researchgate.net The synthesis can then proceed through steps such as α-bromination, silyl (B83357) protection of the phenolic hydroxyl group, reduction, dehydration, and subsequent silyl deprotection to yield a vinyl bromide intermediate on the resin. researchgate.net This resin-bound vinyl bromide can then be subjected to various diversification reactions, such as Suzuki-Miyaura coupling with a range of boronic acids to introduce diversity at the 3- or 4-position of the benzopyran ring. researchgate.net
Gong and coworkers have extensively reviewed the solid-phase parallel synthesis of drug-like 2H-benzopyran libraries, highlighting methods for preparing mono-, di-, and trisubstituted benzopyran derivatives, as well as fused benzopyran systems. mdpi.comnih.gov Their work demonstrates the versatility of SPOS for generating large and diverse libraries of benzopyran analogues. For instance, a 2,000-member library of 6-alkylamino-2-(functionalized-aminomethyl)-2H-benzopyrans was constructed, showcasing the power of this methodology for creating extensive chemical diversity around the benzopyran core. mdpi.com
Table 2: Key Steps in a Representative Solid-Phase Synthesis of a 2H-Benzopyran Library researchgate.net
| Step | Description | Reagents and Conditions |
| 1 | Immobilization | Attachment of a chromanone precursor to a solid support. |
| 2 | Intermediate Formation | α-Bromination, silyl protection, reduction, and dehydration to form a resin-bound vinyl bromide. |
| 3 | Diversification | Suzuki-Miyaura coupling with a library of aryl and heteroaryl boronic acids. |
| 4 | Cleavage | Release of the final 2H-benzopyran products from the solid support. |
This solid-phase approach offers a highly efficient means of exploring the structure-activity relationships of the this compound scaffold by enabling the rapid synthesis of a multitude of analogues with diverse substitution patterns.
Advanced Spectroscopic and Structural Characterization of 6 Fluoro 4 Cyano 2h Benzopyran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For a molecule such as 6-fluoro-4-cyano-2H-benzopyran, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.
Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the benzopyran ring system would exhibit characteristic chemical shifts and coupling patterns. The protons of the pyran ring would also show distinct signals, allowing for the determination of their relative positions.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of non-equivalent carbon atoms and their chemical environments. The carbon atoms of the cyano group, the aromatic ring, and the pyran ring would each resonate at characteristic chemical shifts.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H-3 | ||
| H-5 | ||
| H-7 | ||
| H-8 | ||
| -OCH₂- | ||
| C-2 | ||
| C-3 | ||
| C-4 | ||
| C-4a | ||
| C-5 | ||
| C-6 | ||
| C-7 | ||
| C-8 | ||
| C-8a | ||
| -CN |
Note: This table is populated with placeholders as specific experimental data could not be located.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluoro-Substituent Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated organic compounds. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom at the 6-position. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide valuable information for confirming the position of the fluorine substituent.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated masses of possible elemental compositions.
Advanced Ionization Techniques for Fluorinated Species Characterization (e.g., MALDI-TOF MS)
While Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can also be a valuable tool, particularly for certain classes of compounds. For a relatively small molecule like this compound, softer ionization techniques might be preferred to minimize fragmentation and clearly observe the molecular ion. The fragmentation pattern observed in the mass spectrum, whether from EI or tandem MS (MS/MS) experiments, would provide structural information by revealing characteristic losses of neutral fragments (e.g., HCN, CO).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions serve as a fingerprint for the molecule's constituent bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features.
The most prominent and diagnostically significant peak is associated with the nitrile (C≡N) functional group. This bond exhibits a sharp and strong absorption band in the range of 2220-2260 cm⁻¹. The precise position of this band is sensitive to the electronic environment, and its presence is an unambiguous indicator of the cyano-substitution on the benzopyran ring.
Vibrations corresponding to the aromatic portion of the molecule are also clearly observed. The aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, generally in the 3030-3100 cm⁻¹ region. The C=C stretching vibrations within the benzene (B151609) ring give rise to several characteristic absorptions of variable intensity in the 1450-1600 cm⁻¹ range.
The aliphatic C-H bonds of the methylene group (CH₂) in the dihydropyran ring are identified by their stretching vibrations, which occur just below 3000 cm⁻¹, usually between 2850 and 2960 cm⁻¹. The ether linkage (C-O-C) inherent to the benzopyran structure produces a strong, characteristic stretching band in the fingerprint region, typically located between 1200 and 1260 cm⁻¹.
Finally, the carbon-fluorine (C-F) bond introduces a strong absorption band, generally found in the 1000-1250 cm⁻¹ region. This peak can sometimes overlap with other vibrations in the fingerprint region, but its high intensity is a key marker for the fluorine substituent on the aromatic ring.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3030 - 3100 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) | Medium |
| 2220 - 2260 | C≡N Stretch | Nitrile (Cyano) | Strong, Sharp |
| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium to Weak |
| 1200 - 1260 | C-O-C Stretch | Aryl Ether | Strong |
| 1000 - 1250 | C-F Stretch | Aryl Fluoride | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this molecule is the extended conjugated system comprising the benzene ring fused to the pyran ring, further extended by the electron-withdrawing cyano group at the 4-position.
The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* electronic transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated system. The benzopyran nucleus itself is a significant chromophore, and its absorption characteristics are modulated by the attached substituents.
The fluorine atom at the 6-position acts as an auxochrome. While it possesses non-bonding electron pairs, its high electronegativity results in a strong inductive effect (-I), which can subtly influence the energy of the molecular orbitals. This typically results in a small shift of the absorption maxima (λmax) compared to the unsubstituted benzopyran.
The cyano group at the 4-position is a powerful chromophore and an electron-withdrawing group that extends the conjugation of the system. This extension of the π-system is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent 2H-benzopyran. The increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring less energy (and thus longer wavelength light) to induce the π → π* transition.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and crystal packing. For this compound, a single-crystal X-ray diffraction analysis would yield an unambiguous confirmation of its molecular connectivity and stereochemistry.
The analysis would reveal the planarity of the fused ring system. The benzene ring is inherently planar, and studies on related benzopyran derivatives show that the dihydropyran ring often adopts a conformation that is nearly planar, such as a slight sofa or half-chair form, to alleviate steric strain. The crystallographic data would precisely define this conformation.
Furthermore, this technique would provide exact measurements of the bond lengths and angles of the key functional groups. The C-F bond distance, the geometry of the C-C≡N group (which is expected to be nearly linear), and the C-O-C bond angle within the pyran ring would be determined with high precision.
X-ray crystallography also elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. In the case of this compound, potential interactions such as dipole-dipole forces involving the polar cyano and fluoro groups, as well as π-π stacking between the aromatic rings of adjacent molecules, would be identified and characterized. This information is critical for understanding the solid-state properties of the compound.
Theoretical and Computational Investigations of 6 Fluoro 4 Cyano 2h Benzopyran
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations help in understanding the molecule's reactivity, stability, and intermolecular interaction potential.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
For 6-fluoro-4-cyano-2H-benzopyran, the HOMO is expected to be distributed over the electron-rich benzopyran ring system, while the LUMO is likely concentrated around the electron-withdrawing cyano group. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
Note: The values presented are representative and derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a common method for such analyses. rsc.org
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idresearchgate.net It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.gov
For this compound, the MEP map would likely show:
Negative Potential: Concentrated around the nitrogen atom of the cyano group and the oxygen atom of the pyran ring, indicating these are primary sites for electrophilic interactions.
Positive Potential: Located around the hydrogen atoms of the benzene (B151609) ring.
Slightly Negative Potential: Associated with the fluorine atom due to its high electronegativity.
This distribution of electrostatic potential is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For a semi-flexible molecule like this compound, several low-energy conformations may exist. Identifying the global minimum energy conformation is essential as it typically represents the most populated and biologically relevant state.
Structure-Activity Relationship (SAR) Computational Studies
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational SAR methods are powerful tools for optimizing lead compounds and designing new molecules with enhanced potency.
Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical equations that relate the chemical structures of a series of compounds to their biological activities. nih.govuninsubria.it These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., steric, electronic, and topological properties).
A hypothetical 2D-QSAR model for a series of benzopyran derivatives, including this compound, might take the following form:
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(E_LUMO)
Here, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, TPSA is the topological polar surface area, and E_LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) are determined through statistical regression analysis. nih.gov Such a model could be used to predict the activity of novel, unsynthesized benzopyran analogs, thereby prioritizing synthetic efforts. researchgate.net
Molecular Docking Simulations for Putative Biological Target Interactions
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to the active site of a biological macromolecule, typically a protein. nih.gov This method is crucial for hypothesis generation regarding the mechanism of action of a compound.
Given the known biological activities of similar benzopyran scaffolds, this compound could be docked into the active sites of various protein targets, such as protein kinases or enzymes involved in cell signaling pathways. tandfonline.com The simulation calculates a docking score, which estimates the binding free energy (ΔG), with more negative values indicating stronger binding affinity.
Table 2: Representative Molecular Docking Results
| Putative Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| SRC Kinase | 2SRC | -7.8 | Met341, Thr338, Lys295 |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
The results of docking simulations can highlight key interactions, such as hydrogen bonds between the cyano group and active site residues or hydrophobic interactions involving the benzopyran core. nih.gov These findings provide a structural basis for the molecule's potential biological activity and can guide the design of derivatives with improved binding affinity and selectivity.
Prediction of Chemical Reactivity and Reaction Mechanisms
Extensive searches of peer-reviewed scientific literature, chemical databases, and academic journals did not yield specific theoretical and computational studies focused on the chemical reactivity and reaction mechanisms of this compound. While research exists on the synthesis and properties of various benzopyran derivatives, detailed quantum chemical calculations, molecular dynamics simulations, or mechanistic pathway analyses for this particular compound are not publicly available at this time.
Future theoretical investigations would be necessary to elucidate these aspects. Such research would likely include:
Density Functional Theory (DFT) Calculations: To determine the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charge distributions. This data is fundamental to predicting the most likely sites for chemical reactions.
Transition State Theory: To model potential reaction pathways, locate transition states, and calculate activation energies. This would be crucial for understanding the kinetics and thermodynamics of reactions involving this compound.
Molecular Dynamics (MD) Simulations: To study the conformational landscape and dynamic behavior of the molecule, which can influence its reactivity in different solvent environments.
Without dedicated computational studies, a scientifically rigorous analysis of the chemical reactivity and reaction mechanisms of this compound cannot be provided. The scientific community has not yet published research that would allow for the creation of detailed data tables or an in-depth discussion on this specific topic.
Biological Activity and Mechanistic Insights for 6 Fluoro 4 Cyano 2h Benzopyran Derivatives
Assessment of Potential Bioactivity in in vitro Models
In vitro studies are fundamental in the preliminary assessment of the bioactivity of newly synthesized compounds. For derivatives of 6-fluoro-4-cyano-2H-benzopyran, these assays have provided crucial data on their potential as therapeutic agents in various disease models.
The potential of pyran and benzopyran derivatives as anticancer agents has been a significant area of research. Studies have shown that certain derivatives can inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.
For instance, a study on methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates found that some of these compounds exhibited notable antiproliferative activity. researchgate.net Specifically, methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate demonstrated higher activity than the conventional anticancer drugs busulfan and cisplatin in the U.S. National Cancer Institute's 60-cell line screen. researchgate.net Similarly, chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-diones showed better anticancer activity against HeLa cell lines than the standard drug 5-fluorouracil, with IC50 values ranging from 129µM to 340µM. researchgate.net
The induction of apoptosis is a key mechanism for many anticancer drugs. Research on 2,4',6-trihydroxy-4-methoxybenzophenone, a compound with a related structural motif, demonstrated its ability to inhibit cell proliferation in the HT-29 human colon carcinoma cell line. nih.govresearchgate.netnih.gov This compound was observed to cause morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govresearchgate.net Further analysis using flow cytometry and Western blot revealed that the compound induced G0/G1 phase arrest and upregulated proteins involved in the apoptotic pathway, including PUMA, Bak, Bcl-2, and Mcl-1. nih.govnih.gov Another study synthesized a series of novel compounds from 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide and evaluated their cytotoxic effects on the MCF-7 breast cancer cell line. nih.gov Many of these compounds showed promising activity, with one derivative exhibiting a more potent effect (IC50 = 0.6 ± 0.01 μg/mL) than the reference drug doxorubicin (IC50 = 1.6 ± 0.02 μg/mL). nih.gov
Table 1: Antiproliferative Activity of Selected Pyran Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| Methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate | NCI-60 Panel | Higher activity than busulfan and cisplatin | researchgate.net |
| 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-dione derivatives | HeLa | IC50 values between 129µM and 340µM | researchgate.net |
| 2,4',6-Trihydroxy-4-methoxybenzophenone | HT-29 (Colon) | Induces apoptosis and G0/G1 cell cycle arrest | nih.govresearchgate.netnih.gov |
| Substituted bipyridine derivative (7c) | MCF-7 (Breast) | IC50 = 0.6 ± 0.01 μg/mL | nih.gov |
Derivatives of benzopyran have also been investigated for their ability to combat microbial infections. The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens.
Studies have shown that compounds with a 4H-pyran scaffold possess antimicrobial properties. For example, methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate was found to have antimicrobial activity comparable to that of chloramine. researchgate.net The synthesis of new 1,4-dihydropyran derivatives has also yielded compounds with significant antibacterial and antifungal activity. frontiersin.org
Benzofuran derivatives, which are structurally related to benzopyrans, have also been evaluated. Cicerfuran, a naturally occurring 2-arylbenzofuran, demonstrated antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 25 µg/ml against various bacteria and fungi. nih.gov In a study focused on synthetic benzofuran derivatives, one compound exhibited mild activity against Staphylococcus aureus, while a related benzimidazole derivative showed mild activity against both S. aureus and Candida albicans. nih.gov Furthermore, derivatives of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-diones were tested for antimicrobial activity. researchgate.net The 2-chloro derivative showed a minimum bactericidal concentration (MBC) of <200µM against S. aureus and MRSA, while the 2-nitro derivative had an MBC of 191µM against Escherichia coli. researchgate.net
Table 2: Antimicrobial Activity of Selected Benzopyran and Related Derivatives
| Compound/Derivative Class | Target Organism(s) | Observed Activity (MIC/MBC) | Reference |
|---|---|---|---|
| Methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate | General microbes | Comparable to chloramine | researchgate.net |
| Cicerfuran (2-arylbenzofuran) | Bacteria and Fungi | MICs as low as 25µg/ml | nih.gov |
| 2-Bromoacetylbenzofuran derivative | Staphylococcus aureus | Mild activity | nih.gov |
| 2-Cyanomethylbenzimidazole derivative | Staphylococcus aureus, Candida albicans | Mild activity | nih.gov |
| 2-Chloro-pyrano[2,3-d]pyrimidine derivative | S. aureus, MRSA | MBC <200µM | researchgate.net |
| 2-Nitro-pyrano[2,3-d]pyrimidine derivative | Escherichia coli | MBC = 191µM | researchgate.net |
Chronic inflammation and oxidative stress are underlying factors in many diseases, including neurodegenerative disorders and cancer. Benzopyran derivatives, particularly those belonging to the flavonoid family, are well-known for their antioxidant and anti-inflammatory effects.
Research on dietary flavones, such as 6,3´,4´-trihydroxyflavone and 7,3´,4´-trihydroxyflavone, has demonstrated their potent antioxidant and anti-inflammatory activities. nih.govmdpi.com These compounds were shown to scavenge cellular reactive oxygen species (ROS) and suppress the overexpression of proinflammatory mediators in macrophage cell models. nih.gov The anti-inflammatory mechanism was linked to the inhibition of the IL-17 and TNF signaling pathways. mdpi.com
A novel family of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines, which can be considered aza-analogs of dihydropyran derivatives, exhibited potent antioxidant properties by scavenging both oxygen and nitrogen radical species. mdpi.comresearchgate.net These compounds also displayed anti-inflammatory properties, which were partially dependent on their ability to inhibit the GSK-3β enzyme. mdpi.com
The structural versatility of the benzopyran scaffold has led to its exploration in a wider range of therapeutic areas, including viral infections and metabolic disorders.
Several studies have identified benzofuran and pyrazole derivatives as potential inhibitors of the human immunodeficiency virus (HIV). nih.govnih.gov Certain synthesized 3-benzoylbenzofurans and their pyrazole derivatives were found to be potent inhibitors of HIV pseudoviruses, with some acting as non-nucleoside reverse transcriptase inhibitors and others inhibiting HIV entry or protease activity. nih.gov For example, the pyrazole derivative 5f was the most active protease inhibitor with an IC50 value of 31.59 ± 3.83 µM. nih.gov
In the context of diabetes, which is a significant health challenge for people living with HIV, research has explored various therapeutic agents. contagionlive.com While direct studies on this compound for antidiabetic activity are limited, the broader class of drugs used in diabetes management has been investigated for its effects on HIV. For instance, the common diabetes drug metformin has been shown to suppress HIV replication in T cells by reducing their metabolism. eurekalert.org It has also been found to help the immune system recognize reservoirs of HIV by inhibiting the mTOR molecule and overexpressing the BST2 protein, which traps the virus on the cell surface. eatg.org This highlights the potential for metabolic pathways targeted by some drug classes to be relevant in HIV treatment.
Mechanistic Probes and Biochemical Pathway Investigations
Understanding the specific molecular targets and biochemical pathways through which a compound exerts its effect is crucial for drug development. Enzyme inhibition assays are a primary tool for elucidating these mechanisms of action.
Enzymes like kinases and phosphatases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory conditions.
Derivatives of benzopyran and related heterocyclic compounds have been shown to inhibit various enzymes. As mentioned, novel dihydropyridine derivatives demonstrated an ability to inhibit Glycogen Synthase Kinase 3β (GSK-3β), an enzyme involved in neuroinflammation and the hyperphosphorylation of tau protein in Alzheimer's disease. mdpi.comresearchgate.net Certain benzofuran and pyrazole derivatives have been identified as inhibitors of key HIV enzymes, namely reverse transcriptase and protease. nih.gov
In a different context, a study on 2-cyanopyrrole derivatives identified potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis and food browning. frontiersin.org One derivative, A12, exhibited an IC50 value of 0.97 µM, which was approximately 30 times stronger than the reference inhibitor kojic acid. Kinetic analysis revealed it to be a reversible and mixed-type inhibitor. frontiersin.org This demonstrates the potential of cyano-substituted heterocyclic compounds to act as potent enzyme inhibitors.
Table 3: Enzyme Inhibition by Benzopyran-Related Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Type/Potency (IC50) | Reference |
|---|---|---|---|
| 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines | GSK-3β | Inhibition demonstrated | mdpi.comresearchgate.net |
| 3-Benzoylbenzofurans | HIV Reverse Transcriptase | Non-nucleoside inhibition | nih.gov |
| Pyrazole derivative 5f | HIV Protease | IC50 = 31.59 ± 3.83 µM | nih.gov |
| 2-Cyanopyrrole derivative A12 | Tyrosinase | Mixed-type, IC50 = 0.97 µM | frontiersin.org |
Receptor Binding Affinity Studies
The specific receptor binding profile for this compound is not extensively detailed in publicly available literature. However, analysis of structurally related compounds and molecules featuring both fluoro and cyano moieties provides insight into the potential binding affinities of its derivatives. The introduction of these functional groups is a common strategy in medicinal chemistry to enhance ligand binding to protein targets. tandfonline.com
For instance, studies on peptide-based imaging agents have demonstrated that the inclusion of a 3-cyano-4-fluoro-benzoyl group can result in high receptor binding affinity. A bombesin-based peptide analog, 3-Cyano-4-[¹⁸F]fluoro-benzoyl-Ala(SO₃H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH₂, was developed for targeting the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various tumors. nih.gov This compound exhibited high binding affinity to human GRPR, underscoring the favorable contribution of the combined fluoro and cyano substituents to receptor interaction. nih.gov The binding affinity for this model compound is detailed in the table below.
| Compound | Target Receptor | Binding Affinity (Ki) | Half Maximal Inhibitory Concentration (IC50) |
|---|---|---|---|
| 3-Cyano-4-[¹⁸F]fluoro-benzoyl-peptide analog | Gastrin-Releasing Peptide Receptor (GRPR) | 1.43 nM | 0.94 nM |
This table presents the receptor binding affinity data for a model compound containing fluoro and cyano groups, illustrating the potential for high-affinity interactions. Data sourced from Mu et al. nih.gov
The data suggests that derivatives of this compound could be engineered to exhibit high affinity for specific biological targets, with the fluoro and cyano groups playing a critical role in optimizing these interactions.
Elucidating the Influence of Fluoro and Cyano Substituents on Bioactivity
The biological activity of this compound derivatives is significantly influenced by the unique properties of the fluorine and cyano substituents. These groups modulate the molecule's physicochemical characteristics, such as electron distribution, steric profile, and lipophilicity, which in turn dictate how the molecule interacts with its biological targets.
Electronic and Steric Contributions of Fluorine to Ligand-Target Interactions
The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's biological activity through a combination of electronic and steric effects.
Electronic Contributions: Fluorine is the most electronegative element, which gives it a powerful electron-withdrawing inductive effect. tandfonline.com This property can alter the electron distribution across the benzopyran scaffold, impacting the acidity and basicity of nearby functional groups. nih.gov Such modulation can be critical for optimizing interactions within a receptor's binding site. The strong carbon-fluorine (C-F) bond can also lead to altered dipole moments, potentially enhancing electrostatic and hydrogen-bond interactions with the target protein. nih.govbenthamscience.com
| Property | Hydrogen (H) | Fluorine (F) |
|---|---|---|
| Van der Waals Radius (Å) | 1.20 | 1.47 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| Bond Length with Carbon (C-X, Å) | 1.09 | 1.35 |
This table provides a comparison of key physicochemical properties of hydrogen and fluorine, highlighting the differences that influence their roles in ligand-target interactions.
Role of the Cyano Group in Molecular Recognition and Lipophilicity
The cyano (-C≡N) group is a versatile functional group that significantly impacts a molecule's bioactivity through its distinct electronic and structural characteristics.
Molecular Recognition: The cyano group is strongly electron-withdrawing and has a linear geometry. researchgate.netnih.gov The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor in interactions with biological targets. nih.gov The unique electronic structure of the C≡N triple bond can also engage in other noncovalent interactions, such as π-hole interactions, which are important for molecular recognition and binding. nih.gov In studies of other heterocyclic compounds, the cyano group has been shown to be essential for biological activity; for example, its presence was found to be crucial for the tyrosinase inhibitory activity of a series of 2-cyanopyrrole derivatives. frontiersin.org
| Property | Description |
|---|---|
| Electronic Effect | Strongly electron-withdrawing |
| Geometry | Linear |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor |
| Lipophilicity Contribution | Increases polarity; considered "hydroneutral" |
This table summarizes the key properties of the cyano group that influence its role in molecular recognition and lipophilicity.
Future Directions and Emerging Research Avenues for 6 Fluoro 4 Cyano 2h Benzopyran
Development of Novel and Efficient Synthetic Routes for Industrial Scalability
The transition from laboratory-scale synthesis to industrial production is a critical step in the lifecycle of any commercially viable compound. For 6-fluoro-4-cyano-2H-benzopyran, future research will need to focus on the development of novel and efficient synthetic routes that are both cost-effective and environmentally sustainable. Current synthetic strategies for related benzopyran and chromene derivatives provide a foundation for this endeavor.
For instance, the synthesis of the related compound, 6-cyano-2,2-dimethyl-2-H-1-benzopyran, has been achieved through the condensation of 4-cyanophenol with 1,1-diethoxy-3-methyl-2-butene, utilizing pyridine or picoline as a catalyst. This approach, while effective, may present challenges in terms of catalyst recovery and waste management on an industrial scale. Future investigations could explore the use of solid acid catalysts or recyclable heteropolyacids to create a more sustainable process.
Furthermore, research into the synthesis of other substituted 2H-benzopyrans has highlighted various methodologies, including solid-phase parallel synthesis, which could be adapted for the production of a diverse library of this compound analogs. The development of one-pot multicomponent reactions, a strategy that improves efficiency by reducing the number of separate reaction and purification steps, is another promising avenue. For example, the synthesis of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-diones has been successfully achieved through a one-pot reaction, showcasing the potential of this approach for complex heterocyclic systems.
A key challenge will be the efficient and regioselective introduction of the fluorine and cyano groups onto the benzopyran scaffold. The synthesis of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, which incorporates the desired 6-fluoro substitution, offers valuable insights into handling fluorinated starting materials and intermediates.
Future synthetic strategies should aim for high yields, mild reaction conditions, and the use of readily available, inexpensive starting materials. A thorough investigation into reaction kinetics, catalyst optimization, and process safety will be paramount for achieving a truly scalable and economically viable synthesis of this compound.
| Parameter | Current Approaches for Related Compounds | Future Directions for this compound |
| Catalyst | Pyridine, Picoline | Solid acid catalysts, recyclable heteropolyacids, organocatalysts |
| Reaction Type | Condensation, multi-step synthesis | One-pot multicomponent reactions, flow chemistry |
| Efficiency | Moderate to good yields in lab scale | High-yield, atom-economical reactions |
| Sustainability | Use of organic solvents, potential for waste | Green solvents, catalyst recycling, reduced energy consumption |
| Scalability | Limited by current methodologies | Continuous flow processes, robust process control |
Advanced Computational Design for Rational Drug Discovery and Optimization
The field of computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and biological activities of molecules, thereby guiding the synthesis of more potent and selective drug candidates. For this compound, advanced computational design will be instrumental in unlocking its therapeutic potential.
Computational studies on structurally related fluorinated benzopyran derivatives have already demonstrated the utility of these methods. For example, Density Functional Theory (DFT) has been employed to investigate the electronic structure, vibrational frequencies, and other molecular properties of compounds like 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid and (6-Fluoro-2-oxo-2H-chromen-4-yl) methyl morpholine-4-carbodithioate. Similar in silico analyses of this compound can provide fundamental insights into its chemical reactivity and potential interaction with biological targets.
Molecular docking simulations are a cornerstone of rational drug design, allowing researchers to predict the binding orientation and affinity of a ligand to the active site of a target protein. This technique has been successfully applied to other fluorinated chromene derivatives to explore their potential as inhibitors of various enzymes. Future research should involve virtual screening of this compound against a wide range of biological targets to identify potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies are another valuable computational approach. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules. The development of robust QSAR models for a library of this compound analogs will be crucial for optimizing their biological activity. Such models have been successfully developed for other benzopyran derivatives, providing a clear precedent for this line of research.
| Computational Method | Application to this compound | Potential Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity descriptors, and spectroscopic properties. | Understanding of molecular stability, reactivity, and spectral characteristics. |
| Molecular Docking | Virtual screening against libraries of biological targets to predict binding modes and affinities. | Identification of potential protein targets and elucidation of binding interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating structural properties with biological activity for a series of analogs. | Prediction of the activity of new derivatives and guidance for lead optimization. |
| Pharmacophore Modeling | Identification of the essential 3D arrangement of chemical features required for biological activity. | Design of novel molecules with improved potency and selectivity. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the compound and its interaction with a biological target over time. | Assessment of binding stability and conformational changes upon binding. |
Exploration of Multi-Targeting Ligand Design Strategies
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. The design of multi-targeting ligands, single molecules that can modulate the activity of multiple targets, is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The this compound scaffold presents an attractive starting point for the development of such multi-target agents.
The inherent structural features of the benzopyran ring system, combined with the electronic properties of the fluoro and cyano substituents, provide a versatile platform for chemical modification. By strategically introducing additional functional groups, it may be possible to design derivatives of this compound that can interact with two or more distinct biological targets.
Future research in this area will involve a combination of computational and experimental approaches. In silico methods, such as pharmacophore modeling and molecular docking, can be used to identify common structural features required for binding to different targets. This information can then guide the rational design of hybrid molecules that incorporate the necessary pharmacophoric elements.
For example, if computational studies suggest that the this compound core can bind to a particular kinase, while a specific side chain is known to interact with a different receptor, a hybrid molecule combining these features could be synthesized and evaluated for dual activity. This approach has the potential to yield novel therapeutics for complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Integration with High-Throughput Screening and Phenotypic Assays
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of compounds for their biological activity. Integrating this compound and its derivatives into HTS campaigns will be crucial for discovering novel biological functions and identifying promising lead compounds for drug development.
Future research should focus on synthesizing a diverse library of this compound analogs with variations in substitution patterns and functional groups. This library can then be screened against a wide array of biological targets and cellular models to identify compounds with desired activities.
The data generated from HTS and phenotypic screening can be used to build structure-activity relationship (SAR) models, which can then guide the further optimization of hit compounds. This iterative cycle of screening, data analysis, and chemical synthesis is a cornerstone of modern drug discovery.
Investigation of this compound as a Scaffold for Material Science Applications
Beyond its potential in the life sciences, the unique chemical structure of this compound also suggests its potential as a scaffold for the development of novel materials. The benzopyran core is a known chromophore, and the presence of the electron-withdrawing cyano group and the electronegative fluorine atom can significantly influence the electronic and photophysical properties of the molecule.
Future research in material science could explore the synthesis of polymers or organic small molecules incorporating the this compound unit. These materials could exhibit interesting optical, electronic, or photoluminescent properties, making them suitable for applications in areas such as:
Organic Light-Emitting Diodes (OLEDs): The fluorescent or phosphorescent properties of this compound derivatives could be harnessed in the emissive layer of OLEDs.
Organic Photovoltaics (OPVs): The electron-accepting nature of the cyano and fluoro groups might make this scaffold a suitable component in organic solar cells.
Nonlinear Optical (NLO) Materials: The asymmetric electronic distribution within the molecule could lead to significant NLO properties, which are valuable for applications in telecommunications and optical computing.
Fluorescent Probes and Sensors: The sensitivity of the fluorescence of the benzopyran core to its local environment could be exploited to develop sensors for detecting specific ions, molecules, or changes in environmental conditions.
The exploration of this compound in material science is a nascent field with significant potential for innovation. A systematic investigation of the structure-property relationships of its derivatives will be key to unlocking its full potential in this exciting area.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-fluoro-4-cyano-2H-benzopyran, and what factors influence reaction yield?
- Methodological Answer : Synthesis of substituted benzopyrans often involves cyclization of precursor molecules, halogenation, and cyano-group introduction. For example, a related compound, (3R*,4S*)-6-cyano-4-[2-(4-fluorophenyl)ethylamino]-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol, was synthesized with 91% yield using amine coupling under controlled conditions . Key parameters include:
- Temperature : Optimal range (e.g., 60–80°C) to avoid side reactions.
- Catalysts : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution.
- Purification : Column chromatography or recrystallization to isolate the product.
- Substituent compatibility : Fluorine and cyano groups may require inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is recommended:
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and safety protocols:
- Ventilation : Use fume hoods to prevent inhalation.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biological mechanism of this compound?
- Methodological Answer : For pharmacological studies:
- In vitro assays : Screen for kinase inhibition or receptor binding using fluorescence polarization.
- Molecular docking : Compare its structure with known bioactive benzopyrans (e.g., antiarrhythmic agents ).
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .
Q. How should contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Apply systematic analysis:
- Reproducibility checks : Replicate assays under standardized conditions (pH, temperature).
- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers.
- Structural analogs : Test derivatives to isolate functional groups responsible for activity variations .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer : Modify formulation or structure:
Tables of Key Findings
Table 1 : Comparative Yields of Substituted Benzopyrans
| Compound | Synthetic Method | Yield | Reference |
|---|---|---|---|
| 6-Cyano derivative | Amine coupling | 91% | |
| 8-Fluoro analog | Friedel-Crafts acylation | 78% |
Table 2 : Analytical Techniques for Structural Validation
| Technique | Sensitivity | Limitations |
|---|---|---|
| NMR | 0.1–1.0 mmol | Limited for non-crystalline impurities. |
| X-ray Diffraction | Single crystal required | Time-intensive data collection. |
| HPLC-MS | 0.01–0.1 μg/mL | Requires ionization compatibility. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
